Chlorine trifluoride

Description

Properties

IUPAC Name |

trifluoro-λ3-chlorane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClF3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHWNGGYGAVMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FCl(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

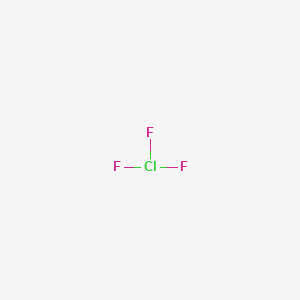

Molecular Formula |

ClF3 | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/372 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorine trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorine_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893948 | |

| Record name | Chlorine trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorine trifluoride appears as a colorless gas or green liquid with a pungent odor. Boils at 53 °F. It reacts with water to form chlorine and hydrofluoric acid with release of heat. Contact with organic materials may result in spontaneous ignition. It is corrosive to metals and tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Under prolonged exposure to fire or intense heat the container may violently rupture and rocket., Gas or Vapor, Colorless gas or a greenish-yellow liquid (below 53 degrees F) with a somewhat sweet, suffocating odor; Note: Shipped as a liquefied compressed gas; [NIOSH], NEARLY COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or a greenish-yellow liquid (below 53 °F) with a somewhat sweet, suffocating odor., Colorless gas or a greenish-yellow liquid (below 53 °F) with a somewhat sweet, suffocating odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/372 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine fluoride (ClF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorine trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/664 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

53 °F at 760 mmHg (USCG, 1999), 11.75 °C, 12 °C, 53 °F | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/372 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/664 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), decomposes in cold and hot water, Solubility in water: reaction, Reacts | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/372 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorine trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.85 at 51.8 °F (USCG, 1999) - Denser than water; will sink, 1.825 g/mL @ boiling point (liquid), DENSITY OF GAS 3.14 g/L (AIR= 1.29), Density of the solid = 2.530 g/cu cm @ 153 deg K, 1.85 at 51.8 °F, 1.77 (Liquid at 53 °F), 3.21(relative gas density) | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/372 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/664 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), More than three times that of air, Relative vapor density (air = 1): 3.18, 3.21 | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/372 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/664 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.4 atm (NIOSH, 2023), 10 mm Hg at -71.8 °C; 400 mm Hg at -4.9 °C; 760 mm Hg at 11.5 °C, 1.4 atm | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/372 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/664 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

F2, HF, ClF, and Cl2 | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS; LIQUID IS YELLOW-GREEN IN COLOR; SOLID IS WHITE, Colorless gas or a greenish-yellow liquid (below 53 degrees F) [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

7790-91-2 | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/372 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorine trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorine trifluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorine-trifluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorine fluoride (ClF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorine trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorine trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921841L3N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/664 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-105 °F (USCG, 1999), -76.34 °C, -76 °C, -105 °F | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/372 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/664 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The First Synthesis of Chlorine Trifluoride: A Technical Retrospective of Ruff and Krug's Pioneering Work

A deep dive into the original 1930 synthesis of one of the most reactive substances known to science, this technical guide provides researchers, scientists, and drug development professionals with a detailed account of the discovery and initial preparation of chlorine trifluoride (ClF₃) by Otto Ruff and Herbert Krug. This document outlines the experimental protocol, summarizes key data, and offers a visual representation of the synthetic workflow, underscoring the significant achievement and the formidable challenges of early fluorine chemistry.

Historical Context: The Quest for a Controllable Fluorinating Agent

In the early 20th century, the field of fluorine chemistry was in its nascent stages, largely due to the extreme reactivity and hazardous nature of elemental fluorine. In the 1930s, German chemists Otto Ruff and Herbert Krug were investigating interhalogen compounds, seeking a more manageable yet highly reactive fluorinating agent.[1][2] Their work led to the first successful isolation and characterization of this compound in 1930, a compound that proved to be even more reactive than fluorine itself.[1][3] This discovery was a landmark achievement, opening new avenues in the synthesis of fluorinated compounds, though the substance's extreme properties would also command immense respect and caution.

The First Synthesis: A Two-Stage Approach

The seminal work by Ruff and Krug, published in Zeitschrift für anorganische und allgemeine Chemie, detailed a two-step process for the synthesis of this compound.[4] The methodology involved the initial formation of chlorine monofluoride (ClF), which was then further fluorinated to yield the desired ClF₃.[5][6] This sequential approach was necessary to control the highly exothermic reaction between chlorine and fluorine.

Experimental Protocol

Step 1: Synthesis of Chlorine Monofluoride (ClF)

The initial step involved the direct reaction of elemental chlorine (Cl₂) with fluorine (F₂).

-

Reaction: Cl₂ + F₂ → 2ClF

-

Procedure: Gaseous chlorine and fluorine were introduced into a reaction vessel. The reaction is spontaneous and highly exothermic. Precise temperature control was crucial to prevent the dissociation of the product and to manage the reaction rate. Modern adaptations of this method often employ a packed-bed reactor with a catalyst to improve efficiency and control, though it is unclear if Ruff and Krug utilized a catalyst.[2]

Step 2: Synthesis of this compound (ClF₃)

The chlorine monofluoride produced in the first step was then reacted with an excess of fluorine gas.

-

Reaction: ClF + F₂ → ClF₃

-

Procedure: The chlorine monofluoride gas was mixed with additional fluorine gas and passed through a heated reaction chamber. The equilibrium between ClF, F₂, and ClF₃ is temperature-dependent. Ruff and Krug would have carefully controlled the temperature to favor the formation of ClF₃.

Purification:

The final product was a mixture containing ClF₃, unreacted ClF, and any remaining starting materials. Ruff and Krug employed distillation to separate this compound from the more volatile chlorine monofluoride and other components.[5] This purification step was critical for obtaining a pure sample of ClF₃ for characterization.

Quantitative Data

The following table summarizes the key physical and chemical properties of the reactants and products involved in the first synthesis of this compound.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance |

| Chlorine | Cl₂ | 70.90 | -34.04 | -101.5 | Greenish-yellow gas |

| Fluorine | F₂ | 38.00 | -188.11 | -219.67 | Pale yellow gas |

| Chlorine Monofluoride | ClF | 54.45 | -100.1 | -154 | Colorless gas |

| This compound | ClF₃ | 92.45 | 11.75 | -76.34 | Colorless gas/pale green liquid |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure as described by Ruff and Krug.

Caption: A flowchart illustrating the two-step synthesis and subsequent purification of this compound as pioneered by Ruff and Krug.

Safety and Handling Considerations

It is imperative to note that this compound is an extremely dangerous substance. It is a powerful oxidizing and fluorinating agent that is hypergolic with most organic materials, meaning it ignites them on contact.[1] It reacts violently with water and can cause severe burns to skin and eyes. The original experiments by Ruff and Krug would have been conducted with extreme caution, likely using specialized apparatus constructed from materials resistant to attack by fluorine and its compounds, such as nickel or monel. Any modern-day handling of this compound requires specialized equipment and adherence to strict safety protocols.

Conclusion

The discovery and first synthesis of this compound by Otto Ruff and Herbert Krug represented a significant advancement in inorganic chemistry. Their work not only introduced a new and powerful fluorinating agent but also highlighted the immense challenges and potential of working with highly reactive compounds. This technical guide serves as a testament to their pioneering spirit and provides a foundational understanding of the original synthesis for contemporary researchers. The principles of their two-step synthesis and purification by distillation remain fundamental to the production of interhalogen compounds today.

References

- 1. CN104477849A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Talk:this compound - Wikipedia [en.wikipedia.org]

- 3. sesha.org [sesha.org]

- 4. nzdr.ru [nzdr.ru]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CN104477850B - The preparation method of a kind of this compound and device - Google Patents [patents.google.com]

Unraveling the T-Shaped Molecular Geometry of Chlorine Trifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine trifluoride (ClF3) presents a fascinating case study in molecular geometry, deviating from simple predictive models to adopt a distinct T-shaped conformation. This technical guide provides an in-depth exploration of the theoretical underpinnings of this structure, supported by quantitative data from key experimental methodologies. A detailed examination of Valence Shell Electron Pair Repulsion (VSEPR) theory and orbital hybridization will be presented, followed by a summary of experimentally determined structural parameters. Furthermore, this guide outlines the specialized experimental protocols required for the structural determination of a highly reactive and corrosive molecule like ClF3, specifically focusing on microwave spectroscopy and low-temperature X-ray crystallography.

Theoretical Basis for the T-Shaped Geometry of ClF3

The molecular geometry of this compound is a direct consequence of the arrangement of electron pairs around the central chlorine atom, which can be rationalized through the application of VSEPR theory and the concept of hybridization.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

VSEPR theory is a model used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms. The fundamental principle of VSEPR is that electron pairs, being negatively charged, will arrange themselves in three-dimensional space to minimize electrostatic repulsion.

In the case of ClF3, the central chlorine atom is in Group 17 of the periodic table and has seven valence electrons. It forms single covalent bonds with three fluorine atoms, each contributing one electron. Therefore, the central chlorine atom has a total of 10 valence electrons, which constitute five electron pairs. These five electron pairs consist of three bonding pairs (from the Cl-F bonds) and two non-bonding lone pairs.

According to VSEPR theory, five electron pairs will adopt a trigonal bipyramidal electron geometry to maximize their separation. In this arrangement, there are two distinct positions: axial and equatorial. The equatorial positions are in the horizontal plane with 120° angles between them, while the two axial positions are above and below this plane at 90° to the equatorial positions.

The placement of the bonding pairs and lone pairs is determined by the hierarchy of electron pair repulsions, which is:

Lone pair-lone pair (lp-lp) > Lone pair-bonding pair (lp-bp) > Bonding pair-bonding pair (bp-bp)

To minimize repulsion, the two lone pairs, which exert the greatest repulsive force, occupy the equatorial positions. This arrangement maximizes the angle between them to 120°, thus minimizing lp-lp repulsion. The three fluorine atoms then occupy the remaining two axial positions and one equatorial position. This specific arrangement of atoms results in a T-shaped molecular geometry . The F-Cl-F bond angles are distorted from the ideal 90° and 180° of a perfect T-shape due to the repulsive forces exerted by the lone pairs.

Hybridization

The concept of orbital hybridization provides a more detailed picture of the bonding in ClF3. To accommodate five electron pairs (three bonding pairs and two lone pairs), the central chlorine atom undergoes sp³d hybridization . In its ground state, the electron configuration of chlorine is [Ne] 3s²3p⁵. To form three covalent bonds with fluorine, one electron from a 3p orbital is promoted to an empty 3d orbital. The one 3s, three 3p, and one 3d orbitals then mix to form five equivalent sp³d hybrid orbitals.

Three of these hybrid orbitals overlap with the 2p orbitals of the three fluorine atoms to form three sigma (σ) bonds. The remaining two sp³d hybrid orbitals are occupied by the two lone pairs of electrons. This sp³d hybridization results in a trigonal bipyramidal arrangement of the electron pairs, consistent with VSEPR theory, and ultimately leads to the T-shaped molecular geometry.

Quantitative Structural Data

Experimental techniques have provided precise measurements of the bond lengths and angles in ClF3, confirming the distorted T-shaped geometry predicted by theoretical models.

| Parameter | Microwave Spectroscopy Data | X-ray Crystallography Data (-120 °C) |

| Cl-F (axial) bond length | 1.698 Å | 1.716 Å |

| Cl-F (equatorial) bond length | 1.598 Å | 1.621 Å |

| F(axial)-Cl-F(axial) bond angle | ~175° | - |

| F(axial)-Cl-F(equatorial) bond angle | 87.5° | 86°59′ |

Note: The data from microwave spectroscopy represents the gas-phase structure, while X-ray crystallography provides the solid-state structure at low temperature.

Experimental Protocols for Structural Determination

The high reactivity and gaseous nature of ClF3 at room temperature necessitate specialized experimental setups and handling procedures for its structural analysis.

Gas-Phase Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides very accurate measurements of molecular rotational constants, from which precise bond lengths and angles can be derived for gas-phase molecules.

Methodology:

-

Sample Handling and Introduction: Due to its extreme reactivity, ClF3 must be handled in a vacuum-tight system constructed from corrosion-resistant materials such as Monel or stainless steel, with compatible seals. The gas is introduced into the spectrometer's sample cell at very low pressure (in the range of millitorr) under slow, controlled flow conditions to maintain a constant pressure and minimize reactions with the cell walls.

-

Microwave Spectrometer Setup: A typical setup consists of a microwave source (e.g., a phase-locked backward-wave oscillator or a Gunn diode), a long absorption cell (e.g., a 1-3 meter long free-space glass or passivated metal cell), and a sensitive detector (e.g., a liquid helium-cooled InSb hot electron bolometer).

-

Data Acquisition: The frequency of the microwave radiation is swept over a specific range. When the frequency of the radiation matches the energy difference between two rotational energy levels of the ClF3 molecule, the molecule absorbs the radiation. This absorption is detected as a decrease in the signal reaching the detector.

-

Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines. By assigning these lines to specific rotational transitions for both 35Cl and 37Cl isotopologues, the rotational constants (A, B, and C) can be accurately determined.

-

Structure Determination: From the rotational constants of the different isotopologues, a precise molecular structure, including bond lengths and angles, can be calculated. The observation of hyperfine splitting due to the chlorine nucleus can provide further insights into the electronic structure of the molecule.

Low-Temperature Single-Crystal X-ray Diffraction

X-ray diffraction on a single crystal provides a detailed three-dimensional map of the electron density within the molecule, allowing for the precise determination of atomic positions.

Methodology:

-

Crystal Growth: As ClF3 is a gas at room temperature (boiling point: 11.75 °C), single crystals for X-ray diffraction must be grown in situ at low temperatures. This can be achieved by introducing the gaseous ClF3 into a thin-walled glass capillary mounted on the diffractometer's goniometer head, which is cooled by a stream of cold nitrogen gas to a temperature below the melting point of ClF3 (-76.3 °C). A controlled cooling and annealing process is used to promote the growth of a single, well-ordered crystal.

-

Diffractometer Setup: A four-circle diffractometer equipped with a low-temperature device (e.g., a cryostream) is used. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.

-

Data Collection: The crystal is rotated through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is measured by a detector (e.g., a CCD or CMOS detector). This process generates a unique diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is then used to build a model of the ClF3 molecule. The atomic positions and other parameters are then refined against the experimental data to produce a final, highly accurate molecular structure.

Visualizations

The logical progression from electron pairs to molecular geometry as dictated by VSEPR theory can be visualized as follows:

Caption: Logical workflow for determining ClF3 molecular geometry using VSEPR theory.

The relationship between the electron geometry and the resulting molecular geometry is depicted below:

The Hypergolic Nature of Chlorine Trifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine trifluoride (ClF₃) is a formidable interhalogen compound renowned for its extreme reactivity and potent oxidizing capabilities.[1][2] Its hypergolic nature, the ability to spontaneously ignite upon contact with a wide array of fuels without an external ignition source, makes it a substance of significant interest in fields requiring rapid and reliable combustion, such as rocket propulsion and specialized chemical synthesis.[3][4] However, its exceptionally hazardous properties necessitate a thorough understanding for safe handling and application. This technical guide provides a comprehensive overview of the hypergolicity of this compound, detailing its reactivity with various substances, the thermodynamics of these reactions, and the experimental protocols for its study.

Hypergolic Reactivity and Ignition Delay

A defining characteristic of this compound's hypergolicity is its virtually instantaneous ignition with all known fuels.[1][4][5] The ignition delay, the time between initial contact of reactants and the onset of combustion, is so brief that it has never been successfully measured.[3][4] This rapid ignition is attributed to the compound's inherent instability and its powerful fluorinating and oxidizing abilities, which readily break down the chemical bonds of fuel molecules, initiating a runaway exothermic reaction.

The hypergolic nature of ClF₃ is not limited to conventional fuels. It spontaneously ignites a vast range of materials, including organic compounds, water, and even substances typically considered non-flammable, such as sand, asbestos, and concrete.[4][6]

Table 1: Ignition Delay of this compound with Various Substances

| Substance | Ignition Delay | Reference(s) |

| Hydrazine (N₂H₄) | Immeasurably short | [3] |

| Ammonia (NH₃) | Immeasurably short | [3] |

| Kerosene/Hydrocarbons | Immeasurably short | [7] |

| Ethanol/Alcohols | Immeasurably short | [8] |

| Water (H₂O) | Explosive reaction | [1] |

| Organic Materials (wood, cloth, etc.) | Spontaneous ignition | [9] |

| Sand (Silicon Dioxide) | Spontaneous ignition | [4] |

| Asbestos | Spontaneous ignition | [4] |

Thermodynamics of Hypergolic Reactions

The hypergolic reactions of this compound are intensely exothermic, releasing significant amounts of energy in the form of heat. This high heat of reaction contributes to the rapid temperature increase that sustains the combustion process.

Table 2: Enthalpy of Reaction of this compound with Various Reactants

| Reaction | Enthalpy of Reaction (ΔH) | Reference(s) |

| 2ClF₃(g) + 2NH₃(g) → N₂(g) + 6HF(g) + Cl₂(g) | -1196 kJ/mol | [10] |

| ClF₃(g) + 2H₂O(l) → 3HF(aq) + HCl(aq) + O₂(g) | Not directly available, but highly exothermic and violent | [1] |

| Standard Enthalpy of Formation (ΔfH°) of ClF₃(g) | -163.2 kJ/mol | [10] |

Note: The reaction with water is extremely violent and complex, with multiple possible products, making a single enthalpy value difficult to determine.

Reaction Pathways and Mechanisms

The reactions of this compound are characterized by rapid fluorination and oxidation of the fuel. The high electronegativity of the fluorine atoms in ClF₃ leads to the aggressive abstraction of atoms from other molecules, initiating a chain reaction.

Reaction with Hydrazine and Ammonia

The reaction with nitrogen-containing compounds like hydrazine and ammonia is particularly energetic. The primary products are nitrogen gas, hydrogen fluoride, and chlorine gas.

Caption: Reaction pathway of ClF₃ with hydrazine/ammonia.

Reaction with Hydrocarbons

With hydrocarbons, the reaction proceeds via a rapid and complete disruption of the carbon-hydrogen and carbon-carbon bonds. The primary products are typically carbon tetrafluoride (CF₄), hydrogen fluoride (HF), and chlorine (Cl₂). The exact mechanism is complex and believed to involve free radical intermediates.

Caption: General reaction pathway of ClF₃ with hydrocarbons.

Experimental Protocols

Due to the extreme hazards associated with this compound, all experimental work must be conducted in specialized facilities with robust safety protocols.

Material Compatibility and Passivation

This compound is compatible with certain metals, such as Monel, nickel, and stainless steel, due to the formation of a passivating metal fluoride layer that protects the bulk material from further attack.[11][12] Before use, all equipment must be thoroughly cleaned to remove any organic contaminants and then passivated.

Passivation Procedure:

-

Cleaning: The system is meticulously cleaned with appropriate solvents to remove all oils, greases, and particulate matter.

-

Drying: The system is thoroughly dried, often by purging with a dry, inert gas like nitrogen, to remove any residual moisture.[11]

-

Fluorination: A low concentration of a fluorinating agent (e.g., gaseous fluorine or a dilute mixture of this compound in nitrogen) is slowly introduced into the system.[3][13] This controlled reaction forms a stable, non-reactive metal fluoride layer on all wetted surfaces. The temperature of the system should be monitored during this process to ensure the reaction is proceeding in a controlled manner.[3]

Caption: Experimental workflow for material passivation.

Hypergolicity Testing: Drop Test

The drop test is a common method for observing the hypergolic ignition of propellants on a small scale.

Experimental Setup and Procedure:

-

A small, remotely operated apparatus is used, typically within a fume hood or a specialized test cell with blast shields.

-

A small quantity of the fuel is placed in a ceramic or compatible metal cup.

-

A drop of this compound is released from a remotely controlled dispenser and allowed to fall into the fuel.

-

High-speed cameras and other diagnostic equipment are used to record the event and attempt to measure the ignition delay.[14]

Caption: Experimental workflow for a hypergolic drop test.

Safety Considerations

This compound is extremely toxic and corrosive.[15] Its reaction with water produces hydrofluoric acid and other toxic gases.[1] Therefore, stringent safety precautions are mandatory:

-

All work must be conducted in a well-ventilated area, preferably within a dedicated enclosure.

-

Personnel must wear specialized personal protective equipment (PPE), including full-body suits, face shields, and appropriate gloves.

-

Emergency response equipment, such as a large supply of inert gas (nitrogen or argon) for fire suppression, must be readily available. Water should never be used to extinguish a this compound fire as it reacts violently.[1]

Conclusion

This compound stands as one of the most powerful and reactive hypergolic oxidizers known. Its ability to spontaneously and instantaneously ignite with a vast range of materials makes it a subject of both immense scientific interest and extreme caution. A thorough understanding of its reactivity, thermodynamics, and the stringent protocols required for its handling is paramount for any researcher or professional working with or considering the use of this formidable chemical. The data and protocols outlined in this guide provide a foundational understanding for the safe and informed study of the hypergolic nature of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. sesha.org [sesha.org]

- 4. discovery.com [discovery.com]

- 5. This compound [fourmilab.ch]

- 6. reddit.com [reddit.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. hmexassistant.com [hmexassistant.com]

- 10. atct.anl.gov [atct.anl.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. ClF3 [chm.bris.ac.uk]

An In-depth Technical Guide to the Physical Properties of Liquid vs. Gaseous Chlorine Trifluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorine trifluoride (ClF₃) is a highly reactive and corrosive interhalogen compound.[1] At room temperature, it exists as a colorless gas but condenses into a pale greenish-yellow liquid under pressure.[1][2] Its extreme oxidizing capabilities, surpassing even elemental fluorine in some cases, make it a compound of significant interest in specialized industrial applications, including semiconductor manufacturing for cleaning chemical vapor deposition chambers and in nuclear fuel processing.[1][3] Given its high reactivity and hazardous nature, a thorough understanding of its physical properties in both liquid and gaseous states is critical for safe handling, process design, and modeling. This guide provides a detailed comparison of these properties, outlines the experimental methodologies for their determination, and presents logical workflows for characterization.

Comparative Physical Properties

The physical characteristics of this compound differ significantly between its liquid and gaseous phases. The following tables summarize key quantitative data for easy comparison.

Table 1: General Physical and Thermodynamic Properties

| Property | Liquid Phase | Gaseous Phase | Units | Conditions / Notes |

| Molecular Weight | 92.45 | 92.45 | g/mol | [1] |

| Appearance | Pale greenish-yellow liquid | Colorless gas | - | [1] |

| Odor | - | Sweet, pungent, suffocating | - | [1] |

| Boiling Point | 11.75 | - | °C | At 1 atm[1][3] |

| Melting Point | -76.34 | - | °C | [1][3] |

| Critical Temperature | 153 | - | °C | [3] |

| Critical Pressure | 57 | - | atm | [3] |

| Heat of Vaporization | 27.5 | - | kJ/mol | At 313 K[1] |

| Standard Enthalpy of Formation | - | -164.65 | kJ/mol | At 298.15 K[4] |

Table 2: Density and Viscosity

| Property | Liquid Phase | Gaseous Phase | Units | Temperature (°C) | Pressure (atm) |

| Density | 1.785 | 0.003913 | g/cm³ ( kg/L ) | 25 | 1 |

| 1.85 | - | g/cm³ | 11 | 1 | |

| Vapor Density | - | 3.21 | - | - | - |

| Viscosity | - | 91.82 | µPa·s | - | - |

Experimental Protocols

The extreme reactivity of this compound necessitates specialized equipment and protocols for the determination of its physical properties. Materials of construction must be carefully selected; metals like Monel, nickel, and stainless steel form a passive fluoride layer that resists further corrosion, making them suitable for handling ClF₃. All equipment must be scrupulously cleaned and passivated before use.

Density Measurement

-

Liquid Density: The density of liquid ClF₃ can be determined using a vibrating tube densitometer .[5] In this method, a U-shaped tube, constructed from a corrosion-resistant material, is filled with the liquid sample. The tube is then electromagnetically excited to oscillate at its natural frequency. This frequency is directly related to the mass of the liquid in the tube, and therefore its density. The instrument is calibrated using fluids of known density. Given the volatility and reactivity of ClF₃, the measurement must be conducted in a sealed, high-pressure system to maintain the liquid phase and ensure containment. Alternatively, pycnometry , which involves weighing a precise and known volume of the liquid, can be adapted for use with volatile and reactive liquids by employing a sealed, corrosion-resistant pycnometer.[5]

-

Gas Density: Gas density is typically determined by weighing a known volume of the gas in a bulb of known volume at a measured temperature and pressure.[6] The ideal gas law, with corrections for non-ideal behavior (compressibility), is used to calculate the density. The protocol involves:

-

Evacuating a gas bulb of known volume, constructed from passivated stainless steel or Monel, to a high vacuum and weighing it.

-

Filling the bulb with ClF₃ gas to a specific, measured pressure below its condensation point.

-

Recording the temperature of the gas.

-

Weighing the filled bulb. The difference in mass gives the mass of the gas.

-

Calculating the density (mass/volume). This procedure is repeated at several pressures to extrapolate the data to zero pressure for determining the molar mass accurately.[7]

-

Vapor Pressure Measurement

The vapor pressure of ClF₃ is measured using a static or dynamic method within a corrosion-resistant apparatus.[8][9]

-

Static Method: A sample of liquid ClF₃ is placed in a thermostatted, evacuated container made of a material like stainless steel. The sample is allowed to reach thermal and phase equilibrium, and the pressure of the vapor in the headspace is measured directly using a corrosion-resistant pressure transducer (e.g., a capacitance manometer).[10] Measurements are taken at various temperatures to generate a vapor pressure curve.

-

Dynamic Method (Ebulliometry): An ebulliometer is used to measure the boiling temperature of the liquid at a controlled, set pressure.[9] For a substance like ClF₃, the system must be completely enclosed and fabricated from passivated materials. By measuring the boiling point at various sub-atmospheric and atmospheric pressures, the vapor pressure as a function of temperature can be accurately determined.

Heat of Vaporization Measurement

The enthalpy (heat) of vaporization (ΔHvap) can be determined by Differential Scanning Calorimetry (DSC) .[11]

-

A small, precisely weighed amount of liquid ClF₃ is hermetically sealed in a specialized high-pressure crucible capable of withstanding the vapor pressure of the sample and resisting chemical attack.

-

The crucible is heated in the DSC instrument at a constant rate.

-

An endothermic peak is observed on the thermogram when the liquid boils.[11]

-

The area of this peak is integrated to determine the total heat absorbed during the vaporization process.

-

The molar enthalpy of vaporization is calculated by dividing the absorbed heat by the number of moles of the sample.

Alternatively, ΔHvap can be calculated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of absolute temperature, using the Clausius-Clapeyron equation .[1]

Visualizations

Phase Transition and Property Diagram

Generalized Experimental Workflow

References

- 1. webqc.org [webqc.org]

- 2. flinnsci.com [flinnsci.com]

- 3. This compound: Structure, Properties & Key Uses [vedantu.com]

- 4. nfogm.no [nfogm.no]

- 5. calnesis.com [calnesis.com]

- 6. scranton.edu [scranton.edu]

- 7. youtube.com [youtube.com]

- 8. Vapor pressure - Wikipedia [en.wikipedia.org]

- 9. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 10. youtube.com [youtube.com]

- 11. calnesis.com [calnesis.com]

A Guide to Chlorine Trifluoride: Properties, Hazards, and Safety Protocols

Disclaimer: The direct synthesis of chlorine trifluoride (ClF₃) is an exceptionally hazardous process that should only be attempted by highly trained professionals in specialized, controlled environments. Due to the extreme dangers associated with its production and handling, this document does not provide a synthesis protocol. Instead, this guide offers an in-depth overview of the known properties, reactivity, and critical safety procedures for this compound to support researchers, scientists, and professionals in understanding and mitigating its substantial risks.

Introduction to this compound

This compound (ClF₃) is an interhalogen compound first isolated in 1930 by Ruff and Krug.[1] It is a colorless, poisonous, and corrosive gas that condenses into a pale-greenish yellow liquid under pressure at room temperature.[1] The molecule's geometry is approximately T-shaped, a structure consistent with VSEPR theory predictions.[1]

Historically, ClF₃ has been explored for various high-energy applications, including as a military incendiary agent, a component in rocket propulsion systems, and in nuclear fuel processing.[1][2] Today, its primary use is in the semiconductor industry for cleaning chemical vapor deposition (CVD) chambers.[1][3] The extreme reactivity of ClF₃ allows for the efficient removal of solid residues without dismantling the equipment, thereby reducing downtime and potential personnel exposure to hazardous materials.[3]

The very properties that make ClF₃ useful also render it one of the most dangerous and reactive chemicals known.[2] It is a powerful oxidizing and fluorinating agent, capable of igniting materials that are typically considered non-flammable, such as asbestos, sand, and glass.[1]

Physicochemical and Hazard Data

The inherent risks of this compound are underscored by its physical properties and hazard ratings. All personnel must be thoroughly familiar with this data before entering any area where ClF₃ is handled or stored.

| Property | Value |

| Molecular Formula | ClF₃ |

| Molecular Weight | 92.45 g/mol [4] |

| Appearance | Colorless gas or pale greenish-yellow liquid[1] |

| Odor | Sweet and suffocating[5] |

| Boiling Point | 11.75 °C (53.2 °F)[4] |

| Melting Point | -76.3 °C (-105.4 °F)[4] |

| Vapor Pressure | 1.44 atm @ 21.1 °C (21.5 psia @ 70 °F)[3] |

| Vapor Density | 3.21 (Air = 1)[6] |

| IDLH | 12 ppm[6] |

| NFPA 704 Ratings | Health: 4, Flammability: 0, Instability: 3, Special: W, OX[6] |

The Chemistry of Extreme Reactivity

The formation of this compound involves the direct reaction of elemental chlorine and fluorine (Cl₂ + 3F₂ → 2ClF₃).[7] Fluorine, being the most electronegative element, is a more powerful oxidizer than chlorine, enabling it to oxidize chlorine itself.[2] This results in a molecule with extreme oxidizing potential, surpassing even that of elemental fluorine in some cases due to its liquid state at near-ambient temperatures.[2]

Reactivity with Materials

This compound reacts violently, often explosively, with a vast range of organic and inorganic materials.[1]

-

Water: The reaction with water is violent and can be explosive, producing highly toxic and corrosive byproducts including hydrofluoric acid (HF), hydrochloric acid (HCl), oxygen, and oxygen difluoride.[1][6]

-

Metals: It corrodes most metals, even noble metals like platinum and gold.[1] However, metals such as steel, copper, and nickel form a stable, passive metal fluoride layer that resists further reaction, allowing them to be used for storage containers after proper passivation.[1][8]

-

Organic Compounds: It is hypergolic with nearly all organic materials, meaning it ignites them on contact without an ignition source.[1] This includes fuels, cloth, wood, oils, and grease.[1][5]

-

Non-flammable Materials: In a testament to its extreme power, ClF₃ can ignite materials considered fully oxidized or non-combustible. Famously, it can set fire to sand, asbestos, glass, and even concrete.[1] In one industrial accident, a spill of 900 kg of ClF₃ burned through 30 cm of concrete and an additional 90 cm of gravel below it.[1][3]

The diagram below illustrates the hazardous reactivity pathways of this compound upon release.

Caption: Hazardous reaction pathways of ClF₃ with common materials.

Experimental Protocol: Emergency Spill Response

Due to the extreme danger, a detailed protocol for responding to a this compound leak is critical. This procedure prioritizes life safety and hazard containment.

Objective: To safely manage and mitigate a gaseous ClF₃ leak from a cylinder within an exhausted gas cabinet.

Materials:

-

Full-body, gas-tight, chemically resistant protective suit (Standard EN 943-2).[9]

-

Self-Contained Breathing Apparatus (SCBA) with a full facepiece, operated in pressure-demand mode (Standard EN 137).[9]

-

Chemically resistant gloves (Standard EN 374) and safety footwear (Standard EN ISO 20345).[9]

-

Portable gas detection equipment for ClF₃, HF, and HCl.

-

Emergency communication devices.

Procedure:

-

Immediate Evacuation and Alarm: Upon detection of a leak, all personnel must evacuate the immediate area. Activate the facility's toxic gas alarm and emergency response system.

-

Assemble Emergency Response Team (ERT): Only trained and properly equipped ERT personnel may approach the leak area. A minimum of two responders ("buddy system") is required for entry, with a fully equipped backup team on standby.

-

Donning PPE: The ERT must don full PPE as specified above in a safe, upwind location. Verify the operational status of SCBA and communication equipment.

-

Area Assessment: Cautiously approach the leak area, using portable detectors to monitor the concentration of ClF₃ and its hydrolysis byproducts.[9] The primary goal is to assess the situation without taking direct action initially. A ClF₃ leak contained within an exhausted gas cabinet is considered under control and does not pose an immediate external threat.[4]

-

Isolate the Source (If Safe):

-

If the leak is from a valve that can be safely closed remotely, do so. DO NOT attempt to manually tighten fittings or the valve on a leaking cylinder under pressure.

-

If the leak cannot be stopped, the safest course of action is often to allow the cylinder to vent within the exhausted enclosure. The leak will not worsen rapidly, and any initial fire from contact with combustible materials (e.g., plastic tubing, labels) will self-extinguish once those materials are consumed.[4]

-

-

Fire Control: DO NOT USE WATER OR CO₂ FIRE EXTINGUISHERS. These will react violently with ClF₃.[1] The only known effective method for controlling a ClF₃-fueled fire is to flood the area with an inert gas like nitrogen or argon to displace oxygen.[1] For fires involving surrounding materials, cool the area with flooding quantities of water from a safe, unmanned position, but avoid direct water contact with the leaking ClF₃.[10]

-

Decontamination: After the cylinder is empty and the area is ventilated, decontamination can begin. This process involves neutralizing acidic residues (primarily HF) and must be performed by trained hazardous materials teams.[8]

-

Medical Surveillance: All personnel involved in the response, regardless of perceived exposure, must undergo immediate medical evaluation, with special attention to delayed effects of HF exposure.[5]

The workflow for this emergency response is outlined in the diagram below.

Caption: Workflow for responding to a this compound cylinder leak.

Handling, Storage, and System Design

Strict engineering and administrative controls are mandatory for mitigating the risks of this compound.

-

Storage: Cylinders must be stored upright in a cool, dry, well-ventilated area, secured to prevent falling, and segregated from all combustible and reactive materials.[9][10] Storage areas should be equipped with leak detection and alarm systems.

-

Materials of Construction: Systems must be constructed from compatible materials, such as stainless steel, copper, or Monel, that have been properly cleaned and passivated.[8] Passivation involves treating the metal surfaces with a fluorinating agent to create a protective metal fluoride film.[2] The use of elastomers and mechanical connections should be minimized to limit potential leak and ignition points.[2]

-

Handling: Only experienced and properly trained personnel should handle ClF₃.[9] Cylinders should only be used to deliver gaseous ClF₃ unless specialized equipment is in place, as the liquid is significantly more reactive.[2][4] Systems must be purged with a dry inert gas (e.g., nitrogen) before introducing ClF₃ and when taking the system out of service.[9] Never use oil or grease on any fittings.[9]

By adhering to these stringent safety protocols and maintaining a profound respect for its extreme reactivity, professionals can reduce the significant risks associated with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sesha.org [sesha.org]

- 3. dogemicrosystems.ca [dogemicrosystems.ca]

- 4. hmexassistant.com [hmexassistant.com]

- 5. nj.gov [nj.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Chlorine gas reacts with fluorine gas to form this compound. - Tro 4th Edition Ch 5 Problem 79 [pearson.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. certs-msds.airliquide.ca [certs-msds.airliquide.ca]

- 10. 50.63.130.170 [50.63.130.170]

thermodynamic properties of chlorine trifluoride at standard conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine trifluoride (ClF3) is a powerful and highly reactive interhalogen compound. Its extreme oxidizing capabilities make it a compound of interest in various industrial and research applications, including as a fluorinating agent, an incendiary, and in the semiconductor industry for cleaning chemical vapor deposition chambers. A thorough understanding of its thermodynamic properties is crucial for safe handling, process optimization, and for theoretical modeling of its reactivity. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound at standard conditions (298.15 K and 1 bar), details the experimental methodologies used for their determination, and illustrates the fundamental relationships between these properties.

Core Thermodynamic Properties

The fundamental thermodynamic properties of this compound at standard conditions are summarized in the table below. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of processes involving ClF3.

| Thermodynamic Property | Symbol | Value | Units |